Cas no 377772-91-3 (1-(4-bromobenzenesulfonyl)piperidine-3-carboxylic acid)

1-(4-Bromobenzenesulfonyl)piperidine-3-carboxylic acid is a brominated sulfonyl-substituted piperidine derivative with a carboxylic acid functional group, offering versatile reactivity for synthetic applications. Its structure combines a sulfonamide moiety, known for enhancing binding affinity in medicinal chemistry, with a carboxyl group that facilitates further derivatization or salt formation. The 4-bromophenyl group provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable in pharmaceutical and agrochemical intermediate synthesis. The compound’s well-defined stereochemistry and rigid piperidine scaffold contribute to its utility in designing biologically active molecules. High purity and stability under standard conditions ensure reliable performance in research and industrial settings.
1-(4-bromobenzenesulfonyl)piperidine-3-carboxylic acid structure
377772-91-3 structure
Product Name:1-(4-bromobenzenesulfonyl)piperidine-3-carboxylic acid
CAS No:377772-91-3
MF:C12H14BrNO4S
MW:348.212861537933
MDL:MFCD02655932
CID:3057276
PubChem ID:2770157
Update Time:2025-08-05

1-(4-bromobenzenesulfonyl)piperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromo-benzenesulfonyl)-piperidine-3-carboxylic acid
    • 1-(4-bromobenzenesulfonyl)piperidine-3-carboxylic acid
    • 1-(4-bromobenzenesulfonyl)piperidine-3-carboxylicacid
    • AKOS000121807
    • SR-01000254514
    • MFCD02655932
    • SR-01000254514-1
    • AKOS016039033
    • 377772-91-3
    • Cambridge id 7208244
    • CHEMBL1730141
    • HMS2446P20
    • 1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxylic acid
    • EU-0072724
    • 1-[(4-bromophenyl)sulfonyl]piperidine-3-carboxylic acid
    • Z45543241
    • STL090848
    • F72248
    • 1-(4-bromophenyl)sulfonylpiperidine-3-carboxylic acid
    • EN300-00367
    • SMR000136060
    • Oprea1_847662
    • MLS000531077
    • CS-0218208
    • MDL: MFCD02655932
    • Inchi: 1S/C12H14BrNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16)
    • InChI Key: RPDNOGDHYBUAKL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)S(N1CCCC(C(=O)O)C1)(=O)=O

Computed Properties

  • Exact Mass: 346.98269g/mol
  • Monoisotopic Mass: 346.98269g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 83.1Ų

1-(4-bromobenzenesulfonyl)piperidine-3-carboxylic acid Pricemore >>

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abcr
AB314820-1 g
1-[(4-Bromophenyl)sulfonyl]piperidine-3-carboxylic acid; .
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€373.00 2023-07-19
abcr
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1-[(4-Bromophenyl)sulfonyl]piperidine-3-carboxylic acid; .
377772-91-3
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€1,379.50 2023-07-19

1-(4-bromobenzenesulfonyl)piperidine-3-carboxylic acid Related Literature

Additional information on 1-(4-bromobenzenesulfonyl)piperidine-3-carboxylic acid

1-(4-Bromobenzenesulfonyl)piperidine-3-carboxylic Acid: A Comprehensive Overview

1-(4-Bromobenzenesulfonyl)piperidine-3-carboxylic acid (CAS No. 377772-91-3) is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its unique structure, has garnered attention in recent years due to its versatile properties and promising research outcomes. In this article, we delve into the structural features, synthesis methods, applications, and the latest advancements associated with this compound.

The molecular structure of 1-(4-bromobenzenesulfonyl)piperidine-3-carboxylic acid comprises a piperidine ring substituted with a sulfonyl group at the 4-position of a bromobenzene moiety and a carboxylic acid group at the 3-position of the piperidine ring. This arrangement imparts the compound with unique electronic and steric properties, making it an attractive candidate for various chemical transformations. The sulfonyl group, known for its strong electron-withdrawing nature, plays a crucial role in modulating the reactivity of the molecule, while the piperidine ring contributes to its structural rigidity and potential for hydrogen bonding.

Recent studies have highlighted the importance of 1-(4-bromobenzenesulfonyl)piperidine-3-carboxylic acid in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive compounds. Researchers have explored its role in designing novel drug candidates targeting various therapeutic areas, including inflammation, neurodegenerative diseases, and cancer. For instance, a 2022 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.

The synthesis of 1-(4-bromobenzenesulfonyl)piperidine-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the sulfonyl bromide precursor. This is followed by nucleophilic substitution reactions to introduce the piperidine ring and subsequent oxidation or functionalization steps to install the carboxylic acid group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.

In terms of applications, 1-(4-bromobenzenesulfonyl)piperidine-3-carboxylic acid has shown promise as a building block for constructing bioactive molecules. Its ability to undergo various chemical transformations, such as coupling reactions and cyclizations, makes it invaluable in drug discovery programs. Additionally, its structural versatility allows for easy modification to tailor pharmacokinetic properties, such as solubility and bioavailability.

From a safety perspective, 1-(4-bromobenzenesulfonyl)piperidine-3-carboxylic acid has been subjected to rigorous toxicological evaluations to ensure its safe handling and use in industrial settings. According to recent studies published in *Toxicology Letters*, acute and chronic toxicity profiles indicate that this compound poses minimal risks under controlled conditions. However, proper personal protective equipment (PPE) should be used during handling to prevent exposure.

Looking ahead, ongoing research aims to further exploit the potential of 1-(4-bromobenzenesulfonyl)piperidine-3-carboxylic acid in developing innovative therapeutic agents. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield breakthroughs in harnessing this compound's unique properties for treating complex diseases. As advancements in synthetic methodologies continue to evolve, the future looks bright for this versatile organic compound.

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